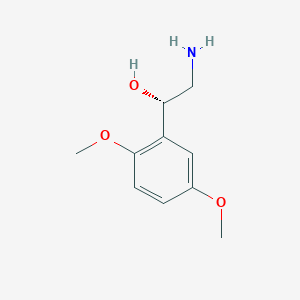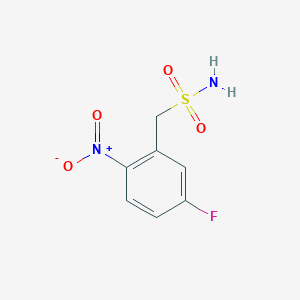
5-Fluoro-2-nitrophenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-nitrophenylmethanesulfonamide is a chemical compound with the molecular formula C7H7FN2O4S It is known for its applications in various fields of scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-nitrophenylmethanesulfonamide typically involves the nitration of 3-fluorobenzotrifluoride using mixed acids as nitrating agents. This process is often carried out in a continuous-flow millireactor system, which provides better control over impurities and higher process efficiency due to enhanced mass and heat transfer rates . The reaction conditions, such as the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature, are optimized to achieve the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous-flow reactors is preferred due to their ability to handle large volumes of reactants and provide consistent product quality. The process safety is evaluated using techniques like Reaction Calorimetry and Differential Scanning Calorimetry to ensure safe and efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-nitrophenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding sulfonic acids, while reduction can yield amines .
Scientific Research Applications
5-Fluoro-2-nitrophenylmethanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biological pathways and mechanisms.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates
Mechanism of Action
The mechanism of action of 5-Fluoro-2-nitrophenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can interfere with nucleoside metabolism, leading to cytotoxicity and cell death. It can be incorporated into RNA and DNA, disrupting their normal functions and leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Fluoro-2-nitrophenylmethanesulfonamide include:
- 5-Fluoro-2-nitrobenzotrifluoride
- 5-Fluoro-2-nitrobenzenesulfonamide
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C7H7FN2O4S |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
(5-fluoro-2-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7FN2O4S/c8-6-1-2-7(10(11)12)5(3-6)4-15(9,13)14/h1-3H,4H2,(H2,9,13,14) |
InChI Key |
UUQWFHHAWXDFFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CS(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


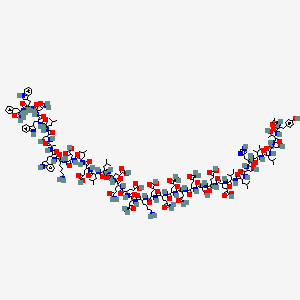
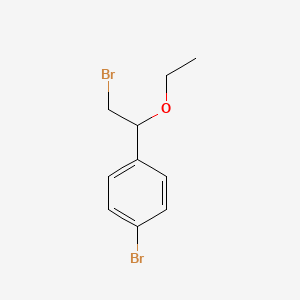

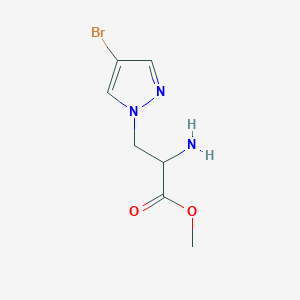
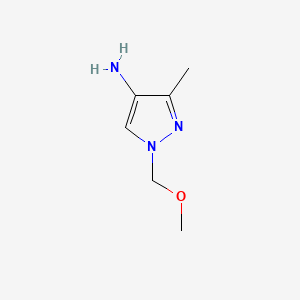
![4-[2-(chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene;4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B13643589.png)
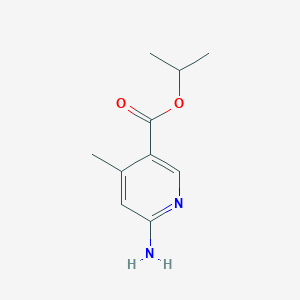
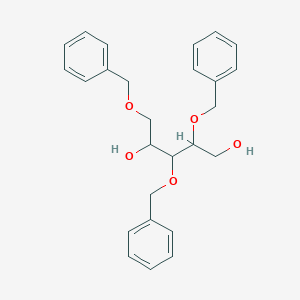
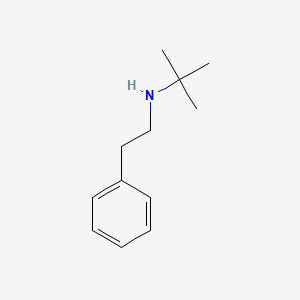
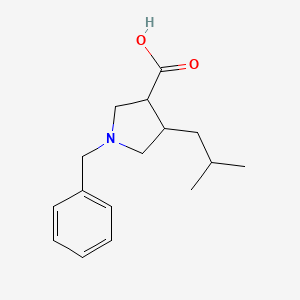
![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B13643638.png)
![6-Azaspiro[3.4]octan-8-amine](/img/structure/B13643645.png)
![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13643649.png)
